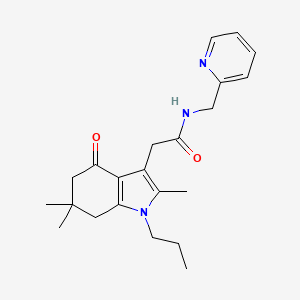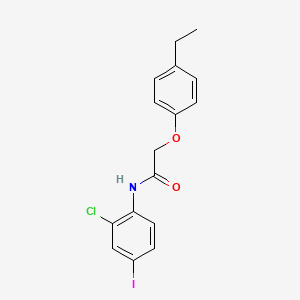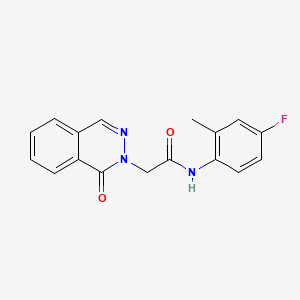![molecular formula C17H25F3N2O B6005045 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol, also known as ITBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain.
实验室实验的优点和局限性
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. It also has low toxicity and does not produce significant side effects in animal models. However, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, its effects may vary depending on the animal species and strain used.
未来方向
There are several future directions for research on 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as anxiety, depression, and schizophrenia. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Further research is also needed to elucidate the exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol and to optimize its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions that start with the reaction of 1-(2,3,6-trifluorobenzyl)piperazine with isobutyl bromide to form 1-isobutyl-4-(2,3,6-trifluorobenzyl)piperazine. This intermediate compound is then treated with ethylene oxide to form 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol.
科学研究应用
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been found to have antitumor activity in various cancer cell lines.
属性
IUPAC Name |
2-[1-(2-methylpropyl)-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O/c1-12(2)9-22-7-6-21(10-13(22)5-8-23)11-14-15(18)3-4-16(19)17(14)20/h3-4,12-13,23H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZJLHJEGNRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)

![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
